4-Nitrobenzyl 3-aminobenzoate chemical properties
4-Nitrobenzyl 3-aminobenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Nitrobenzyl 3-aminobenzoate
Abstract & Compound Overview
4-Nitrobenzyl 3-aminobenzoate is a bifunctional organic molecule that serves as a versatile building block in synthetic chemistry. It incorporates three key chemical features within a single, well-defined structure: a bioreducible 4-nitrobenzyl group, a nucleophilic 3-aminobenzoate moiety, and a central ester linkage. This unique combination makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The nitro group can act as a latent amino group or serve as a trigger for targeted activation, especially in prodrug design for hypoxic environments.[1][2] The free amine provides a reactive handle for further molecular elaboration, enabling its incorporation into larger, more complex structures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering a technical resource for its application in advanced research.
Physicochemical & Structural Properties
The fundamental properties of 4-Nitrobenzyl 3-aminobenzoate are summarized below. These values are critical for its handling, purification, and use in quantitative experiments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [3] |
| Molecular Weight | 272.26 g/mol | [3] |
| IUPAC Name | (4-nitrophenyl)methyl 3-aminobenzoate | |
| InChI Key | PYWBJMNHHPAWDZ-UHFFFAOYSA-N | [3] |
| SMILES | C(c1ccc(cc1)=O)OC(c1cccc(c1)N)=O | [3] |
| Polar Surface Area | 75.28 Ų | [3] |
| logP | 2.72 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Physical Form | Solid (predicted) |
Synthesis and Mechanistic Rationale
The most direct and common route for synthesizing 4-Nitrobenzyl 3-aminobenzoate is through the acid-catalyzed esterification, specifically a Fischer-Speier esterification, of 3-aminobenzoic acid with 4-nitrobenzyl alcohol.
Synthetic Principle
The reaction involves the protonation of the carboxylic acid of 3-aminobenzoic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 4-nitrobenzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the product ester, it is typically conducted under reflux with the removal of water or by using an excess of one reactant.[4] While effective, the presence of a free amino group on the benzoic acid moiety can lead to a side reaction where it is protonated by the catalyst, reducing its nucleophilicity and potentially complicating the reaction.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitrobenzyl 3-aminobenzoate.
Step-by-Step Synthesis Protocol
This protocol is an adapted Fischer esterification procedure.[4]
-
Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.
-
Reactant Charging: To the flask, add 3-aminobenzoic acid (1.0 eq.), 4-nitrobenzyl alcohol (1.1 eq.), and an appropriate volume of toluene to facilitate azeotropic water removal.
-
Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (0.1 eq.) dropwise. The addition may cause the precipitation of the aminobenzoic acid hydrogen sulfate salt, which will redissolve as the reaction heats up.[4]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Cooling and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a beaker and slowly add a 10% aqueous sodium carbonate solution with stirring. Continue adding the basic solution until gas evolution ceases and the pH of the aqueous layer is >8.[4]
-
Isolation: The neutralization step deprotonates the product's ammonium salt, causing the neutral ester to precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure 4-Nitrobenzyl 3-aminobenzoate.
Spectroscopic and Analytical Characterization
Structural confirmation of 4-Nitrobenzyl 3-aminobenzoate relies on a combination of standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Nitrobenzyl Ring): Two doublets in the range of δ 7.5-8.3 ppm, characteristic of a 1,4-disubstituted aromatic ring.[6][7] - Aromatic Protons (Aminobenzoate Ring): A complex multiplet pattern between δ 6.8-7.8 ppm, corresponding to the four protons on the 1,3-disubstituted ring.[8] - Benzylic Protons: A singlet at approximately δ 5.4 ppm for the -CH₂- group. - Amine Protons: A broad singlet around δ 4.0-5.0 ppm for the -NH₂ group, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-168 ppm region for the ester C=O. - Aromatic Carbons: Multiple signals between δ 115-150 ppm. The carbon bearing the nitro group will be downfield shifted.[7] - Benzylic Carbon: A signal around δ 65-70 ppm for the benzylic -CH₂- carbon. |
| IR Spectroscopy | - N-H Stretch: A pair of bands around 3350-3450 cm⁻¹ for the primary amine. - C-H Aromatic Stretch: Signals just above 3000 cm⁻¹. - C=O Ester Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹. - N-O Asymmetric & Symmetric Stretch: Two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, characteristic of the nitro group.[8] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of 272.26. - Key Fragments: A prominent fragment at m/z 136, corresponding to the 4-nitrobenzyl cation [O₂NC₆H₄CH₂]⁺, is expected from the cleavage of the ester bond. |
Chemical Reactivity and Applications
The molecule's utility stems from the distinct reactivity of its functional groups, which can often be addressed selectively.
Caption: Key reactive sites of 4-Nitrobenzyl 3-aminobenzoate.
Reduction of the Nitro Group: A Prodrug Trigger
The most significant reaction of the 4-nitrobenzyl moiety is its reduction.
-
Chemical Reduction: Standard chemical methods, such as catalytic hydrogenation (H₂ over Pd/C) or using metals in acid (e.g., SnCl₂, Fe/HCl), can reduce the nitro group to a primary amine.[9] This provides a pathway to synthesize the corresponding diamine derivative.
-
Bioreductive Activation: In drug development, 4-nitrobenzyl groups are used as triggers for prodrugs targeting hypoxic (low oxygen) tissues, such as those found in solid tumors.[2] Endogenous nitroreductase enzymes can reduce the nitro group, initiating a self-immolative electronic cascade that cleaves the benzylic C-O bond and releases a tethered therapeutic agent.[1] This targeted release mechanism minimizes systemic toxicity.
Reactions of the Aromatic Amine
The amino group on the benzoate ring is a versatile nucleophile and can undergo a variety of classical transformations:
-
Acylation/Alkylation: It can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated to form secondary or tertiary amines.
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the amine to a diazonium salt, which is a valuable intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Stability of the Ester Linkage
The ester bond is stable under neutral conditions but can be cleaved by hydrolysis under either strong acidic or basic conditions, regenerating 4-nitrobenzyl alcohol and 3-aminobenzoic acid. The presence of the electron-withdrawing nitro group on the benzyl moiety can slightly decrease the susceptibility of the ester to hydrolysis compared to unsubstituted benzyl esters.[10]
Safety & Handling Protocols
No specific toxicity data is available for 4-Nitrobenzyl 3-aminobenzoate. However, based on related nitroaromatic and aminobenzoate compounds, prudent laboratory safety practices are required.
-
Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Facilities should be equipped with an eyewash station and a safety shower.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[11] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][14]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
-
PubChem. 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
Gniazdowska, E., & Rola, J. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications. Molecules, 27(22), 7901. [Link]
-
PubChem. 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Groenewegen, P. E., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. FEMS Microbiology Letters, 204(1), 145–150. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 4-Nitrobenzyl bromide. [Link]
-
ResearchGate. What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]
- Google Patents.
-
ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
Hay, M. P., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (19), 2759–2770. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
PubChem. Methyl 3-amino-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Journal of Chemistry and Technologies. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
- Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
-
ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
-
YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]
-
PubChem. Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
University of Wisconsin-Madison. Spectroscopy Tutorial: Example 13. [Link]
-
ECHA. 1,4-Cyclohexanedicarboxylic acid, 1,4-diisononyl ester - Registration Dossier. [Link]
Sources
- 1. Nitro-Containing Self-Immolative Systems for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Compound (4-nitrophenyl)methyl 3-aminobenzoate - Chemdiv [chemdiv.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2935525A - Esterification of organic acids - Google Patents [patents.google.com]
- 6. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 10. 4-nitrobenzyl 2-chlorobenzoate | Benchchem [benchchem.com]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 12. carlroth.com [carlroth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
